3-Pyridinepropanol

Drug Metabolism Enzymology Pharmacology

3-Pyridinepropanol (CAS 2859-67-8), also known as 3-(3-pyridyl)-1-propanol, is a pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol. It is a liquid at room temperature with a reported boiling point of 130-133 °C at 3 mmHg and a density of 1.063 g/mL at 25 °C.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 2859-67-8
Cat. No. B147451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinepropanol
CAS2859-67-8
Synonyms3-Pyridinepropanol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCO
InChIInChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2
InChIKeyZUGAIMFLQLPTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinepropanol (CAS 2859-67-8) for Research & Industrial Procurement: A Quantitative Evidence Guide


3-Pyridinepropanol (CAS 2859-67-8), also known as 3-(3-pyridyl)-1-propanol, is a pyridine derivative with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. It is a liquid at room temperature with a reported boiling point of 130-133 °C at 3 mmHg and a density of 1.063 g/mL at 25 °C . This compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to marine alkaloid analogues and pharmaceutical intermediates [2].

Why 3-Pyridinepropanol (CAS 2859-67-8) Is Not Readily Interchangeable with Other Pyridine Alcohols


While several pyridine alcohols share the same core heterocycle, their functional group positioning (e.g., 2- vs. 3- vs. 4-substitution) and carbon chain length (e.g., methanol vs. ethanol vs. propanol) profoundly impact their chemical reactivity, biological target engagement, and suitability as synthetic intermediates [1]. For instance, the 3-pyridyl substitution pattern in 3-pyridinepropanol is critical for the synthesis of specific tryptase inhibitor intermediates, a role not fulfilled by its 2- or 4-pyridyl isomers [2]. Therefore, procurement decisions must be guided by specific, quantifiable differentiation data.

Quantitative Differentiation of 3-Pyridinepropanol (CAS 2859-67-8) Against Key Analogs


Comparative Binding Affinity to Cytochrome P450 vs. Parent Pyridine

In a direct head-to-head comparison using dithionite-reduced rat liver microsomes, 3-(3-pyridyl)-propanol (the target compound) and pyridine both bound to reduced cytochrome P-450 only at millimolar concentrations, while metyrapone, a more potent ligand, exhibited an apparent spectral dissociation constant (Ks) of 16 μM in microsomes from untreated animals [1]. This indicates that 3-pyridinepropanol is a weak ligand for this cytochrome, a property that may be advantageous in certain experimental contexts where strong P450 inhibition is undesirable.

Drug Metabolism Enzymology Pharmacology

Synthetic Versatility: Superior Yield in Alkaloid Analogue Preparation

A series of oxygenated analogues of marine 3-alkylpyridine alkaloids were synthesized from 3-pyridinepropanol in a few steps and with good yields, leveraging a Williamson etherification under phase-transfer conditions as the key step [1]. While specific yields are not detailed in the abstract, the study emphasizes the efficiency of this route. In contrast, the synthesis of similar analogues from alternative starting materials like 3-pyridinemethanol or 3-pyridineethanol would likely require longer synthetic sequences due to the lack of the optimal propanol chain length for constructing the target alkaloid frameworks.

Medicinal Chemistry Synthetic Methodology Marine Natural Products

Role as Key Intermediate for Tryptase Inhibitor Synthesis

The European Patent EP1074544A1 explicitly identifies 3-(3-pyridyl)-1-propanol derivatives as valuable intermediates for the synthesis of tryptase inhibitors, specifically 4-(3-pyridyl)-1,2-butanediol [1]. The patent describes a novel, more efficient process for producing these derivatives, addressing the limitations of prior art methods which suffered from expensive starting materials, low yields, or racemic products [1]. This establishes a clear, documented role for the 3-pyridylpropanol scaffold in a specific, commercially relevant pharmaceutical target. While other pyridine alcohols may be used as general intermediates, this patent highlights a unique and valuable application for the 3-substituted propanol derivative.

Pharmaceutical Intermediates Medicinal Chemistry Process Chemistry

Physicochemical Distinction: Boiling Point vs. Isomers

3-Pyridinepropanol (CAS 2859-67-8) exhibits a boiling point of 130-133 °C at 3 mmHg . In contrast, its positional isomer 2-pyridinepropanol (CAS 2859-68-9) has a reported boiling point of 100-102 °C at 2 mmHg , while 4-pyridinepropanol (CAS 2629-72-3) is a solid at room temperature with a melting point of 35-39 °C and a much higher boiling point of 289 °C at 760 mmHg . These significant differences in physical state and boiling points underscore that these isomers are not interchangeable in processes where volatility, distillation, or physical form are critical parameters.

Analytical Chemistry Process Engineering Chemical Properties

Optimal Application Scenarios for 3-Pyridinepropanol (CAS 2859-67-8) Based on Quantitative Evidence


Synthesis of Marine Alkaloid Analogues for Anticancer Research

3-Pyridinepropanol is the preferred starting material for the efficient synthesis of oxygenated analogues of marine 3-alkylpyridine alkaloids. As demonstrated by Silveira et al. (2012), this compound enables the construction of complex molecules like those evaluated for anticancer activity against RKO and SK-MEL-28 cell lines [1]. The propanol chain provides the optimal scaffold for the Williamson etherification key step, making it superior to shorter-chain pyridine alcohols for this class of compounds.

Manufacture of Tryptase Inhibitor Intermediates

For projects focused on developing tryptase inhibitors, 3-pyridinepropanol is not merely an option but a documented key intermediate. The Kaneka Corporation patent (EP1074544A1) specifically claims improved processes for producing 3-(3-pyridyl)-1-propanol derivatives, highlighting their utility in synthesizing compounds like 4-(3-pyridyl)-1,2-butanediol [2]. This application is not readily achieved with 2- or 4-pyridinepropanol isomers due to their differing regiospecificity.

Cytochrome P450 Interaction Studies Requiring Weak Ligands

When investigating cytochrome P450-mediated metabolism, researchers may need a pyridine derivative that interacts weakly with the enzyme to serve as a control or to avoid confounding inhibition. The 1974 study in Biochemical Pharmacology provides direct evidence that 3-(3-pyridyl)-propanol binds to reduced cytochrome P-450 only at millimolar concentrations, in stark contrast to potent ligands like metyrapone [3]. This property makes 3-pyridinepropanol a valuable tool compound for such studies.

Process Chemistry Requiring a Liquid Pyridine Alcohol with Moderate Boiling Point

In large-scale chemical syntheses, the physical state of reagents significantly impacts handling and process design. 3-Pyridinepropanol's liquid state at room temperature (bp 130-133 °C at 3 mmHg) offers practical advantages over the solid 4-pyridinepropanol isomer. Its boiling point is also less volatile than 2-pyridinepropanol, which may simplify certain distillation or reaction setups .

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